The synthesis of 2,5,7,9-tetramethyl-2-decene-6,8-dione typically involves several steps that may include the following methods:
The molecular structure of 2,5,7,9-tetramethyl-2-decene-6,8-dione features:
C([C@@H](C(=O)C(C)C)C)(=O)[C@@H](C\C=C(/C)C)C
.2,5,7,9-Tetramethyl-2-decene-6,8-dione participates in several chemical reactions typical for diketones:
The mechanism of action for reactions involving 2,5,7,9-tetramethyl-2-decene-6,8-dione typically includes:
The physical and chemical properties of 2,5,7,9-tetramethyl-2-decene-6,8-dione include:
These properties suggest that it behaves similarly to other diketones in terms of volatility and solubility characteristics .
2,5,7,9-Tetramethyl-2-decene-6,8-dione has several scientific applications:
This comprehensive overview highlights the significance of 2,5,7,9-tetramethyl-2-decene-6,8-dione in both synthetic chemistry and potential applications across various fields.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: